
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide, also known as CPCA, is a chemical compound that belongs to the acrylamide family. It has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide works by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neuronal signaling and behavior. 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has been shown to have a higher affinity for the dopamine transporter than other commonly used inhibitors, making it a valuable tool for studying dopamine transporters and their role in neurological disorders.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has been shown to have various biochemical and physiological effects, including changes in synaptic signaling, neuronal activity, and behavior. It has been found to increase extracellular dopamine levels in the brain, which can lead to changes in reward processing, motivation, and addiction-related behaviors. 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has also been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its overall effects on behavior.
実験室実験の利点と制限
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for the dopamine transporter, as well as its ability to cross the blood-brain barrier and affect neuronal signaling in the brain. However, there are also some limitations to its use, such as potential off-target effects on other neurotransmitter systems and the need for careful dosing and administration to avoid toxicity.
将来の方向性
There are several potential future directions for research on 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide, including its use in studying the role of dopamine transporters in neurological disorders such as Parkinson's disease and addiction. Other potential areas of research include the development of new drugs based on the structure of 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide, as well as the use of 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide as a tool for studying other neurotransmitter systems and their interactions with dopamine signaling in the brain.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide is a valuable research tool with unique properties and a potential for use in various fields of scientific research. Its high potency and selectivity for the dopamine transporter make it a valuable tool for studying dopamine signaling and its role in neurological disorders. However, careful dosing and administration are necessary to avoid toxicity, and further research is needed to fully understand its effects on other neurotransmitter systems and its potential for use in developing new drugs.
合成法
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with N-(1-methyl-2-phenylethyl)amine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has been extensively studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and biochemistry. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. 3-(4-chlorophenyl)-N-(1-methyl-2-phenylethyl)acrylamide has also been used to study the role of dopamine transporters in drug addiction and other neurological disorders.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-14(13-16-5-3-2-4-6-16)20-18(21)12-9-15-7-10-17(19)11-8-15/h2-12,14H,13H2,1H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTJIIWZXWPTEU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

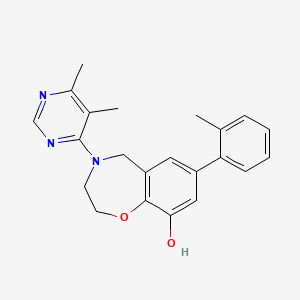
![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)
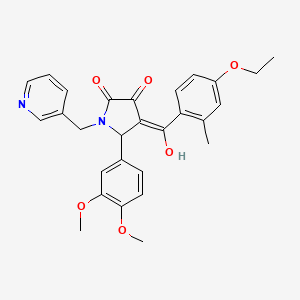
![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5312466.png)
![N-allyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5312472.png)

![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)
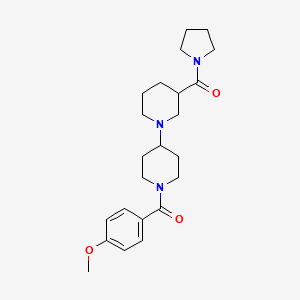
![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)
![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)
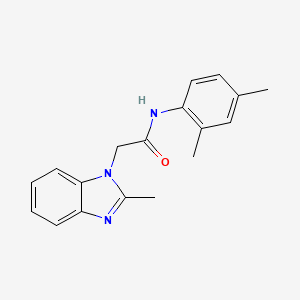
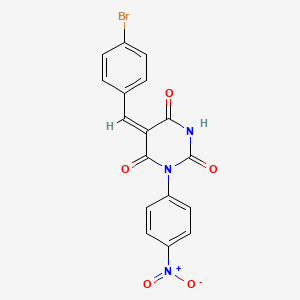
![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)